Sodium ionophore X

Ion-selective electrodes Polymeric membrane sensors Complex formation constant

ETH 227-based sodium sensors fail in biological matrices due to K⁺/Ca²⁺ interference, generating spurious signals within minutes. Sodium ionophore X (CAS 97600-39-0) solves this with a calixarene-based architecture delivering high Na⁺ complex stability (log β = 7.57 ± 0.03), superior Na⁺/K⁺ discrimination, and adequate lipophilicity (logP = 10.4) for membrane retention. • Enables ≥10 h accurate Na⁺ flux measurements in plant tissues vs. 1-3 min for ETH 227 cocktails • Detection limits ≤0.1 mM Na⁺ in physiological K⁺ backgrounds; validated for intracellular, blood, and serum analysis • Function-tested grade formulated for solid-state and polymeric membrane ISEs; also serves as synergistic agent in lanthanoid solvent extraction

Molecular Formula C60H80O12
Molecular Weight 993.3 g/mol
CAS No. 97600-39-0
Cat. No. B1271920
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSodium ionophore X
CAS97600-39-0
Molecular FormulaC60H80O12
Molecular Weight993.3 g/mol
Structural Identifiers
SMILESCCOC(=O)COC1=C2CC3=CC(=CC(=C3OCC(=O)OCC)CC4=C(C(=CC(=C4)C(C)(C)C)CC5=C(C(=CC(=C5)C(C)(C)C)CC1=CC(=C2)C(C)(C)C)OCC(=O)OCC)OCC(=O)OCC)C(C)(C)C
InChIInChI=1S/C60H80O12/c1-17-65-49(61)33-69-53-37-21-39-27-46(58(8,9)10)29-41(54(39)70-34-50(62)66-18-2)23-43-31-48(60(14,15)16)32-44(56(43)72-36-52(64)68-20-4)24-42-30-47(59(11,12)13)28-40(55(42)71-35-51(63)67-19-3)22-38(53)26-45(25-37)57(5,6)7/h25-32H,17-24,33-36H2,1-16H3
InChIKeyHZHADWCIBZZJNV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 200 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Sodium Ionophore X for Ion-Selective Electrodes


Sodium ionophore X (4-tert-Butylcalix[4]arene-tetraacetic acid tetraethyl ester) is a substituted calix[4]arene derivative that functions as a neutral carrier for sodium ions in potentiometric and optical sensors . It exhibits remarkably high ionophoric properties for sodium and serves as a synergistic agent in the solvent extraction of lanthanoids . This ionophore is employed in solid-state and polymeric membrane sodium-selective electrodes (ISEs) [1], and it is a key component in Selectophore™ grade products that are function-tested for ion-selective electrode applications .

Workflow: Ion-selective electrode (ISE) fabrication and potentiometric/optical Na⁺ sensing
Selection context: Calix[4]arene-based neutral carrier with reported Na⁺ complex stability
Use case: Polymeric membrane/solid-state sensors; also synergistic lanthanide extraction agent

Sodium Ionophore X: Why Substitution Fails


Sodium ionophores exhibit widely varying selectivity profiles, complex formation constants, and membrane compatibilities that directly determine sensor performance. For example, the commonly used ETH 227 ionophore lacks sufficient discrimination between Na⁺ and interfering cations such as K⁺ and Ca²⁺ in plant intracellular measurements, leading to inaccurate flux calculations [1]. Similarly, bis(12-crown-4) derivatives, while highly selective for sodium over potassium (100-fold), suffer from limited lipophilicity and solubility in certain polymeric membrane matrices, compromising long-term sensor stability [2]. Sodium ionophore X offers a distinct balance of high sodium complex stability (log β = 7.57 ± 0.03) and proven performance in calixarene-based cocktails that outperform ETH 227-based sensors in real-time biological flux measurements [3]. Generic substitution without quantitative validation risks degraded selectivity, reduced operational lifetime, and erroneous analytical results.

Risk 1 ETH 227-based ionophores may produce spurious Na⁺ flux signals due to K⁺/Ca²⁺ interference, limiting measurement integrity beyond a few minutes.
Risk 2 Crown ether derivatives (e.g., bis(12-crown-4)) can exhibit insufficient membrane solubility and retention, compromising long-term sensor stability.
Risk 3 General substitution without characterized complex formation constant (log β) risks non-Nernstian response and reduced calibration reproducibility.

Sodium Ionophore X Differentiation Evidence


Sodium Binding Stoichiometry and Stability

Sodium ionophore X forms a 1:1 complex with sodium ions in polymeric membranes with a logarithmic stability constant (log β) of 7.57 ± 0.03, as determined by thin-layer ion transfer voltammetry using the Bakker method that corrects for transducing layer potential changes [1]. This value is directly comparable to valinomycin for potassium (log β = 9.69 ± 0.25, 1:1) and lithium ionophore VI for lithium (log β = 5.97 ± 0.06, 1:2) under identical experimental conditions [1]. The well-defined stoichiometry and moderate-to-high binding strength provide a robust foundation for Nernstian sensor response and reproducible calibration curves [1].

Na⁺ binding constant
Head-to-head
log β = 7.57 ± 0.03 (1:1)
Characterized complex stability supports ISE response modeling.
Comparable to valinomycin (K⁺) and lithium ionophore VI under same method.
Ion-selective electrodes Polymeric membrane sensors Complex formation constant

Selectivity Advantage Over ETH 227 in Na⁺ Flux Measurements

A Na⁺-selective cocktail containing sodium ionophore X (4-tert-butylcalix[4]arene-tetraacetic acid tetraethyl ester) at 3.5% w/w was directly compared to a commercially available ETH 227-based Na⁺ cocktail for measuring Na⁺ fluxes in Arabidopsis thaliana roots [1]. The calixarene-based cocktail demonstrated stable Na⁺ influx measurements over extended periods (up to 10 hours) and established a clear dose-response relationship under 25–150 mM NaCl stress [1]. In contrast, the ETH 227-based cocktail produced only a short-lived (1–3 min) Na⁺ influx signal followed by an erroneous Na⁺ efflux signal that was attributed to simultaneous measurement of interfering K⁺ and Ca²⁺ fluxes [1].

Na⁺ flux measurement
Head-to-head
Ionophore X cocktail: stable influx >45 min ETH 227 cocktail: spurious efflux after 3 min
Reported measurement integrity advantage in plant root flux assays under salt stress.
K⁺/Ca²⁺ interference identified as ETH 227 failure mode.
Plant physiology Ion flux measurements Calixarene microelectrodes

Enhanced Intracellular Na⁺ Detection in High K⁺ Backgrounds

In a direct comparative study, Na⁺-selective microelectrodes fabricated with sodium ionophore X (tetramethoxyethyl ester derivative of p-t-butyl calix[4]arene) achieved a lower detection limit of ≤0.1 mM for intracellular Na⁺ activity in barley root epidermal cells, even in the presence of high physiological K⁺ concentrations [1]. Electrodes made with the commercially available ionophore ETH 227 under identical conditions could not reliably discriminate Na⁺ from K⁺ at low Na⁺ activities, resulting in a higher practical detection limit [1]. Additionally, the calixarene-based electrodes showed no protein interference, whereas ETH 227 electrodes exhibited variable responses in biological matrices [1].

Intracellular detection
Head-to-head
LOD ≤0.1 mM Na⁺, no protein interference ETH 227: LOD >0.1 mM, protein interference
Supports intracellular Na⁺ measurement in high-K⁺ biological matrices.
Reported elimination of protein fouling compared to ETH 227.
Intracellular measurements Microelectrodes Plant cell physiology

Membrane Lipophilicity and Long-Term Sensor Retention

The lipophilicity of sodium ionophore X has been determined as logP = 10.4 [1]. This value falls within the optimal range for plasticized PVC membrane electrodes, where ionophores must be sufficiently lipophilic to prevent leaching into aqueous sample solutions while remaining soluble in the membrane matrix [2]. For comparison, newer bis(azobenzocrown) sodium ionophores exhibit logP (TLC) values in the range of 12–13 [2], which may confer even greater membrane retention but can also reduce ion mobility and response time. Sodium ionophore X occupies a practical middle ground, offering robust membrane retention without compromising response kinetics [2].

Membrane retention
Cross-study
logP = 10.4 (calculated)
Practical lipophilicity balance for PVC/o-NPOE membrane retention without excessive response slowing.
Lower than bis(azobenzocrown) derivatives (logP 12–13); may suit standard ISE lifetimes.
Membrane lipophilicity Sensor lifetime PVC membrane electrodes

Dual Functionality as Lanthanide Extraction Synergist

Sodium ionophore X acts as a synergistic agent in the solvent extraction of lanthanoids when combined with a thenoyltrifluoroacetone (TTA) compound . This dual functionality distinguishes it from crown ether-based sodium ionophores such as bis(12-crown-4) or ETH 2120, which are designed solely for sodium recognition and transport in sensor membranes [1]. The calix[4]arene scaffold provides both a sodium-binding cavity and sufficient lipophilicity to partition into organic extraction phases, enhancing lanthanide extraction efficiency .

Lanthanide extraction
Class-level
Synergistic agent with TTA
Dual-use potential; crown ether ionophores lack this reported capability.
Data to verify; class-level inference from supplier documentation.
Lanthanide separation Solvent extraction Synergistic extraction

Sodium Ionophore X Application Scenarios


Real-Time Na⁺ Flux in Salinity-Stressed Plant Roots

Sodium ionophore X, formulated in a calixarene-based cocktail (3.5% w/w ionophore, 95.9% w/w o-NPOE, 0.6% w/w KTpClPB), enables accurate, long-duration (≥10 h) Na⁺ flux measurements in plant root tissues [1]. This application directly addresses the failure mode of ETH 227-based cocktails, which generate spurious efflux signals after 1–3 minutes due to K⁺/Ca²⁺ interference [1]. The cocktail is validated for use with self-referencing ion-selective microelectrodes in the 25–150 mM NaCl concentration range [1].

Intracellular Na⁺ Activity in High-Potassium Environments

Microelectrodes fabricated with sodium ionophore X achieve detection limits of ≤0.1 mM Na⁺ in the presence of high physiological K⁺ concentrations, making them suitable for intracellular measurements in plant cells, blood, plasma, and serum [1]. The ionophore's superior Na⁺/K⁺ discrimination compared to ETH 227 eliminates protein interference and enables reliable measurements in complex biological matrices [1].

Polymeric Membrane ISEs for Routine Potentiometry

Sodium ionophore X is a function-tested Selectophore™ grade ionophore specifically designed for solid-state and polymeric membrane sodium-selective electrodes [1]. With a well-characterized 1:1 Na⁺ complex formation constant (log β = 7.57 ± 0.03) and adequate lipophilicity (logP = 10.4) for membrane retention, it provides a reliable foundation for constructing ISEs with predictable Nernstian response in aqueous samples [2].

Electronic Tongue Systems with Multivariate Analysis

Sodium ionophore X has been employed in ISE-based electronic tongue studies for direct and two-stage data analysis using artificial neural networks (ANN), partial least squares-discriminant analysis (PLS-DA), and principal component analysis (PCA) [1]. This application leverages the ionophore's consistent selectivity profile to generate reproducible sensor array responses for complex sample classification [1].

Lanthanide Solvent Extraction with Synergistic Enhancement

In solvent extraction systems for lanthanide separation, sodium ionophore X functions as a synergistic agent when combined with thenoyltrifluoroacetone (TTA) [1]. This dual-use capability allows laboratories to employ the same compound for both sensor fabrication and extraction chemistry, reducing the number of specialized reagents required [1].

Application
Selection Property
Validation Focus
Plant Na⁺ flux microelectrode studies
Calixarene-based ionophore with sustained measurement integrity
Na⁺ influx measurement fidelity under salt stress; K⁺/Ca²⁺ interference review
Intracellular Na⁺ in biological matrices
Na⁺/K⁺ discrimination profile and reported protein compatibility
Detection limit and matrix-effect review
Polymeric membrane ISE fabrication
Characterized complex formation constant and membrane retention (logP)
Nernstian response and calibration reproducibility
Electronic tongue sensor arrays
Reproducible selectivity profile for multivariate classification
Array response consistency with ANN/PCA methods
Lanthanide solvent extraction
Synergistic extraction capability with TTA
Dual-use feasibility; extraction efficiency review

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